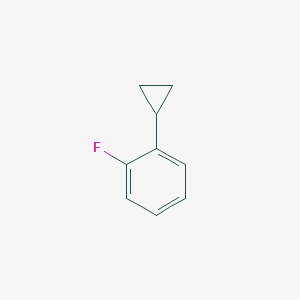
(2R)-2-(chloromethyl)pyrrolidine
Overview
Description
(2R)-2-(chloromethyl)pyrrolidine: is a chiral organic compound with a pyrrolidine ring substituted with a chloromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(chloromethyl)pyrrolidine typically begins with commercially available pyrrolidine.
Chloromethylation: The key step involves the introduction of the chloromethyl group. This can be achieved through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases may be employed.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chloromethylation reactions followed by efficient chiral resolution processes to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions, modifying the ring structure and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield an aminomethylpyrrolidine derivative.
Scientific Research Applications
Chemistry:
Building Block: (2R)-2-(chloromethyl)pyrrolidine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: This compound can be used to design enzyme inhibitors, particularly for enzymes that interact with pyrrolidine derivatives.
Medicine:
Drug Development: The chiral nature of this compound makes it a valuable scaffold for developing pharmaceuticals with specific biological activities.
Industry:
Material Science: It can be utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(chloromethyl)pyrrolidine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and catalytic activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
(2S)-2-(chloromethyl)pyrrolidine: The enantiomer of (2R)-2-(chloromethyl)pyrrolidine, which may exhibit different biological activities due to its chiral nature.
N-methylpyrrolidine: A related compound with a methyl group instead of a chloromethyl group, showing different reactivity and applications.
2-(bromomethyl)pyrrolidine: Similar to this compound but with a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2R)-2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


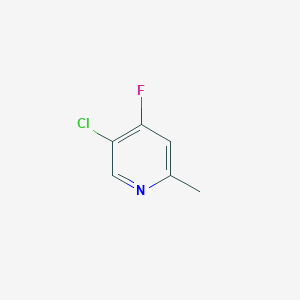

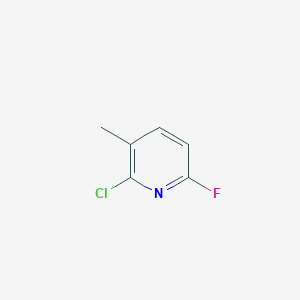
![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)
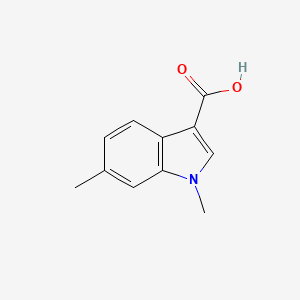
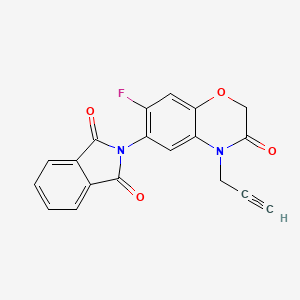



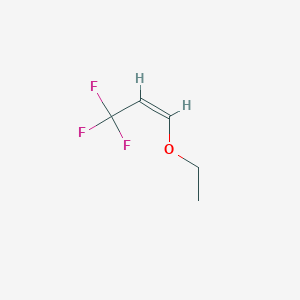
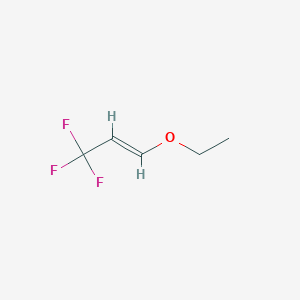

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine](/img/structure/B3320714.png)
